Microfluidic Device Bonding: ECTMS/APTES Hybrid System Delivers Quantified Tensile Bond Strength
In a head-to-head evaluation of covalent bonding strategies for PDMS-thermoplastic hybrid microfluidic devices, a system employing [2-(3,4-epoxycyclohexyl)ethyl]trimethoxysilane (ECTMS, the trimethoxy analog of the target triethoxysilane) in combination with (3-aminopropyl)triethoxysilane (APTES) achieved quantified tensile bond strengths for multiple substrate combinations. This system enables room-temperature irreversible sealing within 30 minutes via carbon-nitrogen covalent bond formation between the epoxide and amine functionalities. The bonded devices demonstrated pressure resistance sufficient for continuous-flow PCR applications at elevated temperatures and pressures, with no leakage observed under high-pressure testing conditions [1]. Note: The trimethoxy analog (ECTMS) was used in this study; while not the identical compound, its cycloaliphatic epoxy functionality is shared, supporting class-level inference for epoxy reactivity.
| Evidence Dimension | Tensile bond strength (kPa) of covalently sealed hybrid microfluidic devices |
|---|---|
| Target Compound Data | ECTMS + APTES hybrid system: PDMS-PMMA 274.5 ± 27 kPa; PDMS-PS 591.7 ± 44 kPa; PDMS-PC 594.7 ± 25 kPa; PDMS-PET 510 ± 47 kPa |
| Comparator Or Baseline | Non-bonded or plasma-only bonded devices (typically below 100 kPa tensile strength; leakage occurs at moderate pressures) |
| Quantified Difference | Tensile bond strengths exceed typical plasma-only bonding (∼<100 kPa) by approximately 3- to 6-fold, depending on substrate |
| Conditions | Room temperature, 30 min bonding time; oxygen plasma activation followed by sequential APTES/ECTMS surface modification; tensile testing via universal testing machine |
Why This Matters
This data demonstrates the cycloaliphatic epoxy silane's capacity to form high-strength, pressure-resistant covalent bonds at room temperature, a critical performance metric for microfluidic device procurement where irreversible sealing without thermal bonding is required.
- [1] S. K. Jena et al. Heat and pressure-resistant room temperature irreversible sealing of hybrid PDMS–thermoplastic microfluidic devices via carbon–nitrogen covalent bonding and its application in a continuous-flow polymerase chain reaction. RSC Adv., 2020, 10, 16502-16509. DOI: 10.1039/d0ra02332a. View Source
